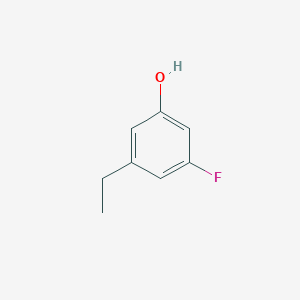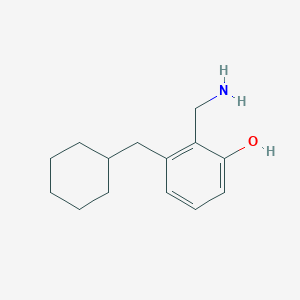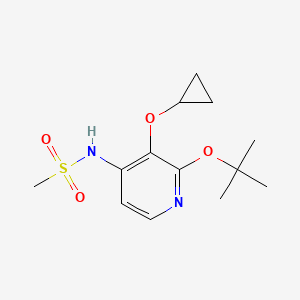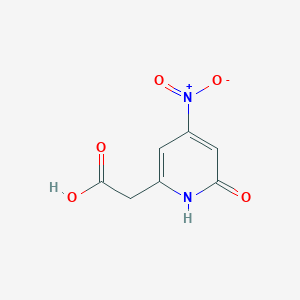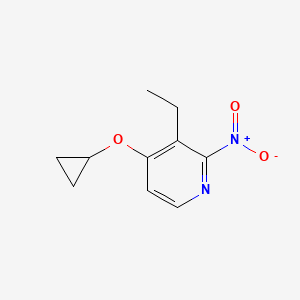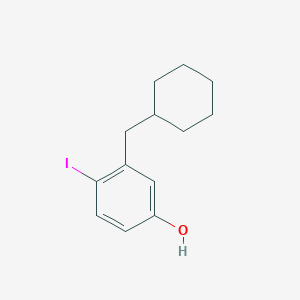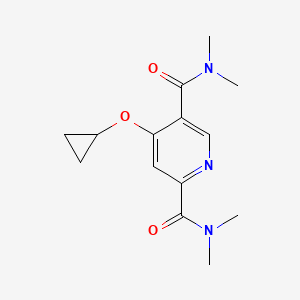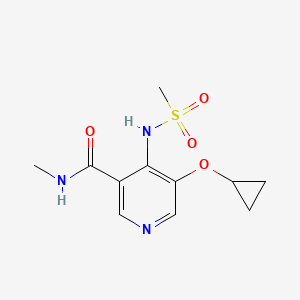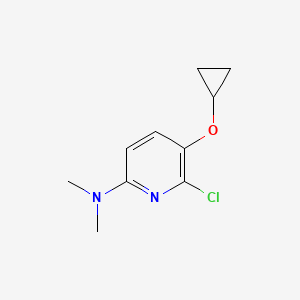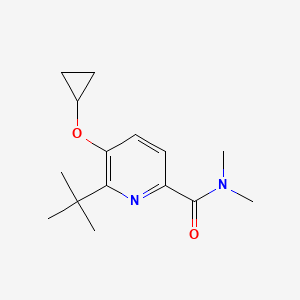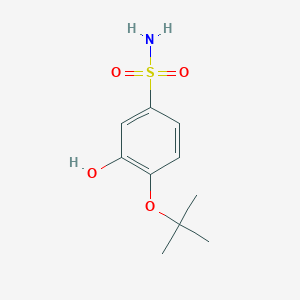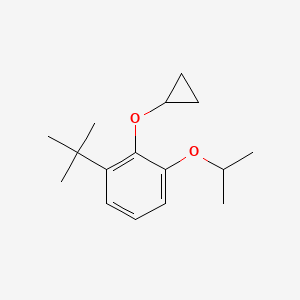
1-Tert-butyl-2-cyclopropoxy-3-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-2-cyclopropoxy-3-isopropoxybenzene is an organic compound with the molecular formula C16H24O2 It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an isopropoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-2-cyclopropoxy-3-isopropoxybenzene typically involves the following steps:
Formation of the Benzene Derivative: The starting material is a benzene derivative that undergoes functionalization to introduce the tert-butyl, cyclopropoxy, and isopropoxy groups.
Introduction of the Tert-butyl Group: This can be achieved through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Cyclopropanation: The cyclopropoxy group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Isopropoxylation: The isopropoxy group is typically introduced through an etherification reaction using isopropyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Tert-butyl-2-cyclopropoxy-3-isopropoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a metal catalyst, such as palladium on carbon, to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or isopropoxy groups are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products:
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Reduced derivatives with hydrogenated functional groups
Substitution Products: Compounds with new functional groups replacing the original cyclopropoxy or isopropoxy groups
Applications De Recherche Scientifique
1-Tert-butyl-2-cyclopropoxy-3-isopropoxybenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Tert-butyl-2-cyclopropoxy-3-isopropoxybenzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, affecting cellular processes.
Modulation of Gene Expression: Influencing the expression of genes involved in various biological functions.
Comparaison Avec Des Composés Similaires
1-Tert-butyl-2-cyclopropoxy-3-isopropoxybenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-Tert-butyl-2-cyclopropoxy-3-methoxybenzene, 1-Tert-butyl-2-cyclopropoxy-3-ethoxybenzene
Uniqueness: The presence of both cyclopropoxy and isopropoxy groups on the benzene ring, along with the tert-butyl group, imparts unique chemical and physical properties to the compound, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C16H24O2 |
|---|---|
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
1-tert-butyl-2-cyclopropyloxy-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C16H24O2/c1-11(2)17-14-8-6-7-13(16(3,4)5)15(14)18-12-9-10-12/h6-8,11-12H,9-10H2,1-5H3 |
Clé InChI |
AMINWBNGUQKYCL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC(=C1OC2CC2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


